1-(2,6-Diethylphenyl)-3-phenylurea
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Overview
Description
1-(2,6-Diethylphenyl)-3-phenylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a phenyl group and a 2,6-diethylphenyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Diethylphenyl)-3-phenylurea typically involves the reaction of 2,6-diethylphenyl isocyanate with aniline. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Diethylphenyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl and 2,6-diethylphenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles or nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
1-(2,6-Diethylphenyl)-3-phenylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,6-Diethylphenyl)-3-phenylurea involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Diethylphenyl)-3-ethylurea: A similar compound with an ethyl group instead of a phenyl group.
1-(2,6-Diethylphenyl)-3-(4-methylphenyl)urea: Another related compound with a 4-methylphenyl group.
Uniqueness
1-(2,6-Diethylphenyl)-3-phenylurea is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of phenyl and 2,6-diethylphenyl groups makes it a versatile compound for various applications.
Properties
CAS No. |
60986-37-0 |
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Molecular Formula |
C17H20N2O |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
1-(2,6-diethylphenyl)-3-phenylurea |
InChI |
InChI=1S/C17H20N2O/c1-3-13-9-8-10-14(4-2)16(13)19-17(20)18-15-11-6-5-7-12-15/h5-12H,3-4H2,1-2H3,(H2,18,19,20) |
InChI Key |
FHPBCFLHEMHKNO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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